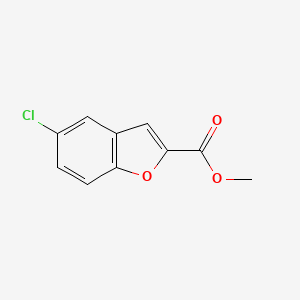

Methyl 5-chlorobenzofuran-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-chloro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWFLLGVHGBDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Methyl 5-chlorobenzofuran-2-carboxylate (MBC) is a compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article details the biological activity of MBC, focusing on its anticancer, antibacterial, and anti-inflammatory properties, as well as its mechanisms of action.

Structural Characteristics

MBC features a fused benzene and furan ring structure with a chlorine atom at the fifth position of the benzene ring and a methyl ester group at the second position of the furan ring. These structural elements contribute to its unique reactivity and biological profile.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Chlorine at position 5 | Different biological activity profile |

| Methyl 6-chlorobenzofuran-2-carboxylate | Chlorine at position 6 | Varies in reactivity due to chlorine position |

| Methyl 4-chlorobenzofuran-2-carboxylate | Chlorine at position 4 | May exhibit distinct pharmacological effects |

Anticancer Activity

Recent studies have indicated that MBC and its derivatives possess significant anticancer properties. The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

- Cytotoxic Effects : In vitro assays have demonstrated that MBC exhibits cytotoxicity towards cancer cells. For instance, derivatives of MBC showed IC50 values ranging from 1.35 µM to 4.36 µM against different cancer cell lines, indicating strong antiproliferative effects .

- Mechanisms of Action : The anticancer activity of MBC is attributed to its ability to induce apoptosis in cancer cells. This involves the activation of caspases (caspase-3, -8, and -9) and changes in the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins .

- Case Studies : One study reported that a derivative of MBC had a significant apoptotic effect on MCF-7 cells, leading to morphological changes indicative of cell death after treatment with IC50 values .

Antibacterial Activity

MBC has also been investigated for its antibacterial properties. The compound has shown activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies have revealed that MBC derivatives possess MIC values as low as 1.00 µg/mL against Staphylococcus aureus, demonstrating potent antibacterial activity .

Anti-inflammatory Properties

The potential anti-inflammatory effects of MBC are under investigation, with preliminary findings suggesting that it may serve as a precursor for developing anti-inflammatory drugs. The presence of the methyl ester group is believed to enhance its interaction with inflammatory pathways.

Scientific Research Applications

Anti-inflammatory Agents

Research indicates that methyl 5-chlorobenzofuran-2-carboxylate acts as an inhibitor of leukotriene synthesis, which is crucial for developing anti-inflammatory drugs. Leukotrienes are mediators involved in inflammatory responses, and their inhibition can lead to therapeutic effects in conditions like asthma and arthritis.

Anticancer Activity

Benzofuran derivatives, including this compound, have shown promise in anticancer research. Studies suggest that compounds in this class can inhibit cancer cell proliferation through various mechanisms. For instance, one study demonstrated that related benzofuran derivatives effectively inhibited the serine-threonine kinase (AKT) signaling pathway in lung adenocarcinoma cells, leading to reduced tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A series of benzofuran derivatives showed significant activity against Mycobacterium tuberculosis and various fungal strains. The presence of the chlorine atom enhances the compound's interaction with biological targets, potentially increasing its efficacy as an antimicrobial agent .

Case Studies and Research Findings

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The methyl ester undergoes hydrolysis under basic conditions to yield 5-chlorobenzofuran-2-carboxylic acid, a precursor for further derivatization.

Reaction Conditions :

-

Base : Sodium hydroxide (NaOH) or cesium carbonate (Cs₂CO₃)

-

Solvent : Water/dioxane or water/2-methyltetrahydrofuran mixtures

-

Temperature : 75–80°C

This reaction is critical for accessing the free carboxylic acid, which serves as an intermediate for amide coupling or metal coordination .

Nucleophilic Aromatic Substitution

The chlorine atom at the 5-position participates in nucleophilic substitution reactions, especially under catalytic conditions.

Example Reaction :

Replacement of chlorine with amines or alkoxy groups using:

-

Catalyst : Palladium complexes (e.g., PdCl₂(PPh₃)₂) or copper iodide (CuI)

-

Base : N,N-Diisopropylethylamine (DIPEA) or triethylamine

-

Solvent : Acetonitrile or 1,2-dichloroethane

Key Insight :

The chlorine’s position on the benzofuran ring directs substitution patterns, with reactivity enhanced by electron-withdrawing groups.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl or alkyl groups.

Suzuki-Miyaura Coupling :

-

Conditions :

Applications :

Used to synthesize biaryl derivatives for pharmaceutical research, leveraging the chlorine as a leaving group.

Esterification and Transesterification

The methyl ester group can be modified via transesterification or exchanged with other alcohols.

Reaction Data :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methanol + H₂SO₄ | Reflux, 12 hrs | Methyl ester (self) | >90% |

| Ethanol + Ti(OiPr)₄ | 60°C, 6 hrs | Ethyl 5-chlorobenzofuran-2-carboxylate | 85% |

Amidation and Condensation

The carboxylic acid (post-hydrolysis) reacts with amines to form amides or hydrazides.

Case Study :

-

Reagents : HATU (coupling agent), DIPEA (base)

-

Conditions : DMF, room temperature, 12 hrs

-

Product : Tert-butyl 4-(5-chlorobenzofuran-2-carboxamido)piperazine-1-carboxylate

Mechanism :

Activation of the carboxylic acid via HATU forms an active ester intermediate, facilitating nucleophilic attack by amines .

Electrophilic Substitution

The benzofuran core undergoes electrophilic substitution at the 4- and 6-positions, though the electron-withdrawing chlorine reduces reactivity.

Nitration Example :

-

Reagents : HNO₃/H₂SO₄ mixture

-

Conditions : 0–5°C, 2 hrs

-

Product : Methyl 5-chloro-4-nitrobenzofuran-2-carboxylate

Complexation with Metal Ions

The carboxylate and furan oxygen act as ligands for metal coordination, useful in catalysis or material science.

Reported Complexes :

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following sections compare methyl 5-chlorobenzofuran-2-carboxylate with structurally related benzofuran derivatives, focusing on substituent effects, reactivity, and biological activity.

Halogen Substitution Patterns

Chloro vs. Bromo Derivatives

- This compound : The chlorine atom at the 5-position introduces moderate electron-withdrawing effects, stabilizing the aromatic system and influencing regioselectivity in further reactions. This compound is commercially available (CymitQuimica, 2025) and priced at €314.00/g .

- Ethyl 5-Bromobenzofuran-2-carboxylate : Bromine, being larger and more polarizable than chlorine, increases steric hindrance and alters electronic properties. Ethyl esters like this are often used to enhance metabolic stability compared to methyl esters .

Ethyl vs. Methyl Ester Groups

Functional Group Variations

- (5-Chlorobenzofuran-2-yl)boronic Acid : Boronic acid derivatives are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling diversification of the benzofuran scaffold for drug discovery .

- 5-Chlorobenzofuran-2-carbohydrazide : The carbohydrazide group introduces hydrogen-bonding capacity, which is advantageous in designing enzyme inhibitors .

Data Tables

Table 1: Structural and Commercial Comparison of Selected Benzofurans

Preparation Methods

Halogenation of Hydroxybenzoate Precursors

- Starting Material: Methyl 2-hydroxy-4-acetamidobenzoate or similar derivatives.

- Halogenation Reagents: N-chlorosuccinimide (NCS) is commonly used for selective chlorination at the 5-position of the aromatic ring.

- Reaction Conditions: The halogenation is typically performed in an organic solvent such as dichloroethane at room temperature or slightly elevated temperatures (up to 80 °C).

- Outcome: This step produces methyl 2-hydroxy-4-acetamido-5-chlorobenzoate with high yield (~94%) and regioselectivity.

Cyclization to Benzofuran Core

- Catalysts and Reagents: Palladium-catalyzed coupling reactions using palladium dichloride complexes with phosphine ligands (e.g., bis(triphenylphosphine) palladium dichloride) facilitate the cyclization.

- Alkyne Source: Trialkylsilyl-substituted alkynes such as trimethylethynylsilicon or triethylethynylsilicon are employed for coupling.

- Reaction Medium: Mixtures of triethylamine and solvents like dioxane or 2-methyltetrahydrofuran.

- Temperature and Time: Typically 50–70 °C for 6 hours under nitrogen atmosphere.

- Result: Formation of 2-trimethylsilyl- or 2-triethylsilyl-substituted benzofuran intermediates with yields around 70%.

Deprotection and Hydrolysis

- Deprotection: Removal of protecting groups such as acetamido or trifluoroacetylamino groups is achieved by hydrolysis under basic conditions (e.g., sodium hydroxide or potassium hydroxide in water/dioxane mixtures).

- Hydrolysis of Esters: The methyl ester group is generally retained; however, in some routes, hydrolysis to the acid is performed to enable further functionalization.

- Conditions: Heating at 70–80 °C for 6–8 hours.

- Yields: Deprotection and hydrolysis steps yield the target 4-amino-5-chlorobenzofuran-7-carboxylic acid or methyl ester with yields ranging from 66% to 82%.

Representative Synthetic Route Summary (Based on Patent CN110818661B)

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Product Description |

|---|---|---|---|---|

| 1 | Halogenation of 4-protected amino-2-hydroxybenzoate | N-chlorosuccinimide, dichloroethane, 80 °C, 4 h | ~94 | Methyl 2-hydroxy-4-acetamido-5-chlorobenzoate |

| 2 | Pd-catalyzed coupling with trialkylsilyl acetylene | PdCl2(dppf), CuI, triethylamine, 50-55 °C, 6 h | ~70 | 2-trimethylsilyl-4-acetamido-5-chlorobenzofuran-7-carboxylate methyl ester |

| 3 | Deprotection and hydrolysis | KOH or NaOH, water/dioxane, 70-80 °C, 8 h | 66-82 | 4-amino-5-chlorobenzofuran-7-carboxylic acid or methyl ester |

- Overall Yield: Approximately 24% over six steps.

- Notes: The method involves careful control of reaction conditions to maintain regioselectivity and functional group integrity.

Alternative Preparation Approaches

Direct Esterification from 5-chlorobenzofuran-2-carboxylic Acid

Bromination Followed by Chlorination and Functional Group Manipulation

- Some routes involve initial bromination at the 5-position of benzofuran derivatives, followed by substitution or halogen exchange to chlorine.

- These methods use bromine and sodium bicarbonate in aqueous media, followed by base-mediated hydrolysis and purification steps.

Analytical Data Supporting Preparation

| Compound | Yield (%) | Key Analytical Data |

|---|---|---|

| Methyl 2-hydroxy-4-acetamido-5-chlorobenzoate | 93.9 | Confirmed by NMR, MS (m/z consistent with expected) |

| 2-Trimethylsilyl-4-acetamido-5-chlorobenzofuran-7-carboxylate methyl ester | 69 | Mass spectrum m/z 284.1; NMR consistent with structure |

| 4-Amino-5-chlorobenzofuran-7-carboxylic acid methyl ester | 66.7 | Mass spectrum m/z 256.1; NMR confirms amino and ester groups |

Summary of Preparation Method Analysis

- The preparation of methyl 5-chlorobenzofuran-2-carboxylate is best achieved through a multi-step synthetic route starting from substituted hydroxybenzoate esters.

- Key transformations include selective chlorination using N-chlorosuccinimide, palladium-catalyzed cyclization with alkynes to form the benzofuran ring, and subsequent deprotection/hydrolysis.

- The process requires precise control of reaction conditions to optimize yields and selectivity.

- Alternative methods exist but may depend on precursor availability or involve additional halogenation steps.

- Overall yields are moderate (~24% over multiple steps), reflecting the complexity of the synthesis.

Q & A

Q. What are the standard synthetic routes for Methyl 5-chlorobenzofuran-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves esterification of 5-chlorobenzofuran-2-carboxylic acid with methanol under acidic catalysis (e.g., sulfuric acid) or coupling with methylating agents like methyl iodide in the presence of a base (e.g., triethylamine) . For analogs such as brominated derivatives, continuous flow reactors have been used to improve yield and scalability by maintaining precise temperature and reagent mixing . Optimization may include adjusting solvent polarity (e.g., dichloromethane or DMF), reaction time, and catalyst loading.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : To confirm the ester group (δ ~3.8–4.0 ppm for methoxy protons) and aromatic chlorinated benzofuran backbone (δ ~7.0–8.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₀H₇ClO₃, exact mass ~210.01 g/mol) .

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O stretch) and ~750 cm⁻¹ (C-Cl bond) .

Q. How can researchers address solubility challenges for this compound in biological assays?

Solubility data may not be readily available, but preliminary testing in DMSO (common for in vitro studies) or ethanol is recommended. For aqueous systems, co-solvents like PEG-400 or surfactants (e.g., Tween-80) can enhance solubility . UV-Vis spectroscopy can monitor dissolution efficiency .

Advanced Research Questions

Q. How can reaction byproducts (e.g., dehalogenated derivatives) be minimized during synthesis?

Byproducts often arise from unintended dechlorination or ester hydrolysis. Strategies include:

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) can model the electron-withdrawing effects of the chlorine atom and ester group on the benzofuran ring. Molecular electrostatic potential (MEP) maps identify electrophilic sites for substitution .

Q. How do contradictory data on reaction yields (e.g., 60% vs. 85%) in literature arise, and how can they be resolved?

Discrepancies may stem from differences in:

- Reagent purity (e.g., anhydrous vs. hydrated catalysts) .

- Workup procedures (e.g., incomplete extraction or drying) .

- Analytical calibration (e.g., HPLC vs. gravimetric yield determination) . Reproducibility requires strict adherence to documented protocols and validation via independent techniques like LC-MS.

Q. What strategies enhance the stability of this compound in long-term storage?

- Store under inert gas (argon or nitrogen) in amber glass vials at –20°C to prevent photodegradation .

- Add stabilizers like BHT (butylated hydroxytoluene) to inhibit radical formation .

Methodological Notes

- Safety Protocols : Always use PPE (gloves, goggles) and fume hoods due to potential toxicity. Dispose of waste via approved hazardous chemical protocols .

- Data Validation : Cross-reference experimental results with PubChem or DSSTox entries for structural and spectral consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.